molecular formula C11H10N2O B6613230 N-(quinolin-8-yl)acetamide CAS No. 33757-42-5

N-(quinolin-8-yl)acetamide

Cat. No. B6613230
Key on ui cas rn: 33757-42-5
M. Wt: 186.21 g/mol
InChI Key: YBWWRMMAWZGAPQ-UHFFFAOYSA-N
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Patent
US07452994B2

Procedure details

To a stirred solution of 8-aminoquinoline (33.37 g, 0.231 mol), DMAP (4-dimethylaminopyridine) (1.40 g, 0.011 mol) and triethylamine (Et3N) (37 mL, 0.265 mol) in CH2Cl2 (methylene chloride) (275 mL) was added acetic anhydride (Ac2O) (26.5 mL, 0.281 mol). After 20 hours the reaction mixture was poured into a saturated aqueous solution of NaHCO3 (sodium bicarbonate). The phases were separated and the aqueous phase was extracted with ether (3×150 mL). The combined organic phases were dried (Na2SO4) (sodium sulfate), filtered and concentrated in vacuo to provide 43.56 g (100%) of N-(quinolin-8-yl)-acetamide as a beige solid. This material was used without further purification in subsequent steps. 1H NMR (CDCl3) δ 2.35 (s, 3H), 7.42-7.56 (m, 3H), 8.15 (dd, 1H, J=1.5, 8.4 Hz), 8.76 (dd, 1H, J=1.8, 7.2 Hz), 8.79 (dd, 1H, J=1.5, 4.2 Hz), 9.78 (br s, 1H); 13C NMR (CDCl3) δ 25.5, 116.8, 121.8, 122.0, 127.8, 128.3, 134.9, 136.8, 138.6, 148.5, 169.2. ES-MS m/z 187 (M+H).
Quantity
33.37 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.C(N(CC)CC)C.[C:19](OC(=O)C)(=[O:21])[CH3:20].C([O-])(O)=O.[Na+]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[N:10]1[C:11]2[C:6](=[CH:5][CH:4]=[CH:3][C:2]=2[NH:1][C:19](=[O:21])[CH3:20])[CH:7]=[CH:8][CH:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
33.37 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Name
Quantity
37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
26.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1.4 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
275 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (Na2SO4) (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 43.56 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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